5-(Methoxycarbonylmethyl)-2-thiouridine
Overview
Description
5-(Methoxycarbonylmethyl)-2-thiouridine is a derivative of uridine, a nucleoside that is a component of RNA This compound features a methoxycarbonylmethyl group attached to the 5-position of the uracil ring and a sulfur atom replacing the oxygen atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonylmethyl)-2-thiouridine typically involves the modification of uridine. One common method is the introduction of the methoxycarbonylmethyl group through a nucleophilic substitution reaction. This can be achieved by reacting uridine with methoxycarbonylmethyl chloride in the presence of a base such as triethylamine. The sulfur atom is introduced by treating the intermediate compound with a thiolating agent like Lawesson’s reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using chromatographic techniques to ensure it meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonylmethyl)-2-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxycarbonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methoxycarbonylmethyl)-2-thiouridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study RNA structure and function.
Industry: Used in the production of specialized nucleoside analogs for various applications.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonylmethyl)-2-thiouridine involves its incorporation into RNA. The presence of the methoxycarbonylmethyl group and the sulfur atom can affect the stability and function of RNA. These modifications can influence RNA folding, interactions with proteins, and overall cellular processes. The compound may also interact with specific molecular targets, such as enzymes involved in RNA processing and modification.
Comparison with Similar Compounds
Similar Compounds
5-Methyluridine: Similar structure but with a methyl group instead of the methoxycarbonylmethyl group.
2-Thiouridine: Similar structure but lacks the methoxycarbonylmethyl group.
5-(Methoxycarbonylmethyl)uridine: Similar structure but with an oxygen atom instead of sulfur at the 2-position.
Uniqueness
5-(Methoxycarbonylmethyl)-2-thiouridine is unique due to the combination of the methoxycarbonylmethyl group and the sulfur atom. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O7S/c1-20-7(16)2-5-3-14(12(22)13-10(5)19)11-9(18)8(17)6(4-15)21-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,22)/t6-,8-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZXTFWTDIBXDF-PNHWDRBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1=CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277755 | |
Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20299-15-4 | |
Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20299-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Methoxycarbonylmethyl)-2-thiouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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